molecular formula C11H11Cl2NO B11739213 2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal

2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B11739213
M. Wt: 244.11 g/mol
InChI Key: AMURNPAKOWBJIB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound that belongs to the class of aldehydes It features a dichlorophenyl group and a dimethylamino group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propanoic acid.

    Reduction: 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol.

    Substitution: 2-(2,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propanoic acid
  • 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol
  • 2-(2,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal

Uniqueness

2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)10-4-3-9(12)5-11(10)13/h3-7H,1-2H3

InChI Key

AMURNPAKOWBJIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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